Doxorubicin 14-valerate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80287-44-1 |
|---|---|
Molecular Formula |
C32H37NO12 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C32H37NO12/c1-4-5-9-21(35)43-13-20(34)32(41)11-16-24(19(12-32)45-22-10-17(33)27(36)14(2)44-22)31(40)26-25(29(16)38)28(37)15-7-6-8-18(42-3)23(15)30(26)39/h6-8,14,17,19,22,27,36,38,40-41H,4-5,9-13,33H2,1-3H3/t14-,17-,19-,22-,27+,32-/m0/s1 |
InChI Key |
HPIIJTZSULGOAB-IIOUFYMLSA-N |
SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doxorubicin 14-valerate; Valrubicin impurity, doxorubicin valerate |
Origin of Product |
United States |
Contextualization Within Anthracycline Antibiotic Research
Anthracycline antibiotics, derived from Streptomyces bacteria, are a class of potent chemotherapeutic agents widely employed in the treatment of various cancers. iiarjournals.org Doxorubicin (B1662922), a prominent member of this class, is known for its broad spectrum of activity against solid tumors and hematological malignancies. iiarjournals.orgnih.gov However, the clinical application of doxorubicin is often constrained by significant side effects, most notably dose-dependent cardiotoxicity. iiarjournals.orgnih.gov This critical limitation has been a major impetus for extensive research into the synthesis of new anthracycline derivatives. The primary goal of this research is to develop analogues with an improved therapeutic index, characterized by reduced toxicity and an ability to overcome mechanisms of drug resistance. iiarjournals.orgnih.gov
Rationale for Doxorubicin Derivatization in Anticancer Agent Development
The strategic modification of the doxorubicin (B1662922) molecule, a process known as derivatization, is a cornerstone of efforts to enhance its clinical utility. unipa.it The rationale for creating derivatives such as doxorubicin 14-valerate lies in the potential to favorably alter the parent compound's pharmacological properties. By attaching different chemical groups, researchers can modulate factors like how the drug is absorbed, distributed, metabolized, and excreted by the body.
A key objective of doxorubicin derivatization is to create prodrugs. These are inactive or less active forms of a drug that are converted into the active therapeutic agent within the body, ideally at the site of the tumor. This targeted activation can be achieved by designing derivatives that are susceptible to cleavage by enzymes that are overexpressed in cancer cells. For instance, peptide-based prodrugs of doxorubicin have been developed to be recognized and transported into cancer cells by specific peptide transporters. ddtjournal.netresearchgate.net This approach aims to increase the concentration of the active drug within the tumor, thereby enhancing its anticancer effect while minimizing exposure to healthy tissues and reducing systemic toxicity. ddtjournal.netresearchgate.net
Historical Development and Significance of Doxorubicin 14 Valerate Analogues E.g., Ad198, Valrubicin/ad 32
Chemoenzymatic Synthesis Routes
Chemoenzymatic methods are prized for their high selectivity and operation under mild reaction conditions, often minimizing the need for complex protection and deprotection steps common in traditional organic synthesis. The use of lipases, in particular, has proven effective for the synthesis of this compound.
Lipase-Catalyzed Regioselective Esterification at C-14 Position
The core of the chemoenzymatic approach lies in the use of lipases to catalyze the esterification of the primary hydroxyl group at the C-14 position of a doxorubicin precursor. This enzymatic reaction is highly regioselective, specifically targeting the C-14 hydroxyl over other hydroxyl groups and the amino group on the daunosamine (B1196630) sugar moiety. researchgate.net The most effective and commonly cited enzyme for this transformation is the lipase (B570770) B from Candida antarctica, often in an immobilized form. researchgate.netresearchgate.net This enzyme facilitates the direct esterification with valeric acid or its activated forms. researchgate.netresearchgate.net
The inherent challenge in this process is the poor solubility of doxorubicin in organic solvents typically used for enzymatic reactions. google.com To overcome this, doxorubicin is often derivatized to enhance its solubility and compatibility with the enzymatic system. nih.govnih.gov
Two-Step and Three-Step Chemoenzymatic Processes from Doxorubicin Hydrochloride Salt
A prevalent and efficient chemoenzymatic route to this compound (and its N-trifluoroacetylated precursor, Valrubicin) begins with doxorubicin hydrochloride. researchgate.netresearchgate.net A well-documented two-step process involves:
N-Trifluoroacetylation: The amino group on the daunosamine sugar of doxorubicin hydrochloride is first protected by reacting it with trifluoroacetic anhydride. This step yields N-trifluoroacetyl doxorubicin, which has improved solubility in organic solvents suitable for the subsequent enzymatic reaction. researchgate.netresearchgate.net
An alternative three-step chemoenzymatic synthesis has also been developed to produce unprotected doxorubicin-14-O-esters. nih.govnih.gov This process involves:
Reversible Derivatization: Doxorubicin hydrochloride is derivatized with an N-allyloxycarbonyl (N-alloc) protecting group to enhance substrate loading. nih.govnih.gov
Lipase-Catalyzed Transesterification/Esterification: The N-alloc-protected doxorubicin undergoes a lipase-catalyzed reaction with an acyl donor. nih.govnih.gov
| Method | Key Steps | Enzyme | Starting Material | Overall Yield | Reference |
| Two-Step Chemoenzymatic Synthesis | 1. N-Trifluoroacetylation2. Lipase-catalyzed esterification | Candida antarctica lipase B | Doxorubicin hydrochloride | ~79% | researchgate.net, researchgate.net |
| Three-Step Chemoenzymatic Synthesis | 1. N-alloc derivatization2. Lipase-catalyzed transesterification3. Deprotection | Lipase | Doxorubicin hydrochloride | ~60% | nih.gov, nih.gov |
Optimization of Enzymatic Reaction Conditions
The efficiency of the lipase-catalyzed esterification is significantly influenced by the reaction conditions. Key parameters that have been optimized include the solvent system and the reusability of the enzyme.
The choice of solvent is critical as it affects both the solubility of the substrate and the activity and selectivity of the lipase. google.com While a comprehensive survey of all possible solvents is extensive, it has been demonstrated that the reaction solvent can control the regioselectivity of the acylation, and an appropriate solvent must be chosen to prevent acylation at other positions, such as the C-4' hydroxyl group. google.com
The use of an immobilized enzyme catalyst is advantageous as it can be easily removed from the reaction mixture by filtration and subsequently reused. researchgate.net Research has shown that the immobilized Candida antarctica lipase can be reused at least five times without a significant loss in its catalytic activity, which makes the process more cost-effective and scalable. researchgate.net
Conventional Chemical Synthesis Approaches
Conventional chemical synthesis provides an alternative to enzymatic methods for producing this compound. These methods typically involve multi-step reactions and the use of protecting groups to achieve the desired C-14 substitution.
Nucleophilic Displacement-Type Esterification of 14-Bromodaunorubicin (B1228617)
A common conventional strategy for synthesizing Doxorubicin-14-O-esters involves the nucleophilic displacement of a leaving group at the C-14 position. researchgate.netresearchgate.net A key intermediate in this process is 14-bromodaunorubicin. researchgate.netresearchgate.netgoogle.com The synthesis generally proceeds as follows:
Bromination of Daunorubicin (B1662515): Daunorubicin is brominated at the C-14 position to yield 14-bromodaunorubicin. To achieve this, the C-13 carbonyl group is often protected through ketalization. researchgate.netresearchgate.netgoogle.com
Nucleophilic Displacement: The 14-bromodaunorubicin is then reacted with a valerate (B167501) salt, such as sodium valerate, under basic conditions. nih.gov The bromide ion is displaced by the valerate anion to form the desired ester linkage at the C-14 position. nih.gov
This approach has also been applied to the synthesis of N-trifluoroacetyl doxorubicin-14-thio esters, where N-trifluoroacetyl-14-bromodaunorubicin is reacted with thiovaleric acid in the presence of a base. nih.gov
Derivatization of Precursor Compounds for C-14 Substitution
Another approach involves the synthesis of various ester derivatives of daunorubicin through the nucleophilic esterification of 14-bromodaunorubicin with the potassium salt of the corresponding carboxylic acid, which has been shown to result in good yields. diva-portal.org
| Method | Precursor Compound | Key Intermediates | Key Reactions | Reported Yield | Reference |
| Nucleophilic Displacement | Daunorubicin | 14-Bromodaunorubicin | Bromination, Nucleophilic substitution | - | researchgate.net, researchgate.net |
| One-Pot Synthesis | Daunorubicin | N-trifluoroacetyl-14-iododaunorubicin | N-trifluoroacetylation, Iodination, Nucleophilic substitution | ~35% | researchgate.net |
| Esterification of 14-Bromodaunorubicin | 14-Bromodaunorubicin | - | Nucleophilic esterification with potassium valerate | Good | diva-portal.org |
Strategies for Reversible Derivatization to Enhance Enzymatic Synthesis (e.g., N-alloc)
The enzymatic synthesis of doxorubicin esters, including the 14-valerate, presents challenges related to the solubility and reactivity of the doxorubicin molecule. To overcome these hurdles, reversible derivatization has been employed as a key strategy. One notable approach is the temporary protection of the amino group on the daunosamine sugar with an allyloxycarbonyl (N-alloc) group.
This modification serves to improve substrate loadings for lipase-catalyzed regioselective esterification. A three-step chemoenzymatic process starting from doxorubicin hydrochloride has been developed. The key step involves a lipase-catalyzed transesterification or esterification using the N-alloc protected doxorubicin and a commercially available acyl donor. This method facilitates the regioselective acylation at the C-14 primary hydroxyl group.
Design and Synthesis of Advanced this compound Derivatives
The design and synthesis of novel derivatives of this compound have been driven by the need to understand its structure-activity relationship and to create analogues with improved characteristics.
Structure-Activity Relationship (SAR) Studies of 14-O-Acyl Congeners
Structure-activity relationship (SAR) studies have been crucial in elucidating the impact of the 14-O-acyl chain on the biological activity of doxorubicin analogues. For a series of N-benzylated doxorubicin congeners, the length of the 14-O-acyl substituent was found to be a critical determinant of activity. Research indicates that the linear five-carbon chain of the valerate group is the minimum length required to circumvent multidrug resistance mediated by P-glycoprotein and to avoid the inhibition of topoisomerase II.
| Acyl Chain Length | Biological Activity Correlation | Reference |
| C5 (Valerate) | Minimum length to circumvent P-glycoprotein resistance. | |
| C5 (Valerate) | Optimal length for inhibiting rat brain Protein Kinase C. | |
| < C5 | Reduced ability to circumvent P-glycoprotein resistance. |
Synthesis of N-Trifluoroacetyl and N-Benzyl Analogues
The pivotal second step is a lipase-catalyzed regioselective esterification of the N-trifluoroacetyl doxorubicin intermediate. This enzymatic reaction specifically targets the C-14 hydroxyl group, using either valeric acid or vinyl valerate as the acyl donor. The use of lipase from Mucor javanicus has been noted for this transformation. This chemoenzymatic approach is advantageous as it avoids complex protection/deprotection steps and does not require chromatographic purification, making it amenable to scale-up.
| Starting Material | Key Reagents/Catalysts | Product | Overall Yield | Reference |
| Doxorubicin Hydrochloride | 1. Trifluoroacetic anhydride2. Valeric acid, Lipase | N-trifluoroacetyl doxorubicin-14-valerate | 79% | |
| N-trifluoroacetyl doxorubicin | Vinyl valerate, CALB-Pluronic nanoconjugate | N-trifluoroacetyl doxorubicin-14-valerate | - |
Development of Prodrug Conjugates
The development of prodrugs is a strategic approach to enhance the therapeutic index of doxorubicin by enabling targeted drug delivery and activation. Various conjugates have been designed to release the active drug in response to specific physiological conditions or enzymes prevalent in the tumor microenvironment.
One area of focus has been the creation of peptide-doxorubicin conjugates that are substrates for proteases highly expressed in certain cancers, such as prostate-specific antigen (PSA). By systematically modifying peptide sequences that are efficiently hydrolyzed by PSA, researchers have coupled these peptides to doxorubicin. From these efforts, Glutaryl-Hyp-Ala-Ser-Chg-Gln-Ser-Leu-Dox was identified as a conjugate with a favorable profile of physical and biological properties, showing selective activity against PSA-secreting prostate cancer cells.
Another prodrug strategy involves the use of self-immolative linkers. These linkers are designed to connect a capping group (e.g., β-D-glucuronide, sensitive to the enzyme β-glucuronidase) to the doxorubicin molecule. Studies have shown that the length and structure of the spacer within the linker significantly influence the rate of enzymatic activation and subsequent release of free doxorubicin.
Furthermore, pH-sensitive prodrugs have been developed using biocompatible polymers like dextran. In these systems, doxorubicin is conjugated to the polymer backbone via an acid-labile hydrazone bond. These polymer-drug conjugates can self-assemble into nanoscale micelles. In the acidic environment characteristic of tumor tissues and intracellular compartments, the hydrazone bond is cleaved, triggering the release of doxorubicin directly at the target site.
Cellular and Molecular Mechanisms of Action
This compound's antitumor effects are attributed to a distinct mechanism that sets it apart from doxorubicin. While doxorubicin primarily acts through DNA intercalation and inhibition of topoisomerase II, this compound demonstrates weak DNA binding and does not significantly inhibit topoisomerase II. nih.gov Instead, its activity is linked to its interaction with cytoplasmic targets, particularly Protein Kinase C (PKC). nih.govresearchgate.net
Distinct Mechanistic Profile Compared to Parent Doxorubicin
The pharmacological profile of this compound is markedly different from that of its parent compound, doxorubicin, primarily due to its altered interaction with DNA.
A defining characteristic of this compound is its significantly reduced ability to bind to and intercalate with DNA. nih.govresearchgate.net Unlike doxorubicin, which is a potent DNA intercalator, this compound binds only weakly to DNA. nih.gov This property is attributed to the structural modifications of the molecule, particularly the substitution at the C-14 position. researchgate.net This weak interaction with DNA means that it is also a poor inhibitor of topoisomerase II, a key target of doxorubicin. nih.govacs.org This departure from the classical mechanism of anthracyclines is a cornerstone of its unique biological activity and suggests that its cytotoxic effects are mediated through alternative, non-nuclear pathways. nih.govresearchgate.net
Induction of Programmed Cell Death Pathways
This compound is a potent inducer of apoptosis, utilizing both caspase-dependent and caspase-independent signaling pathways to bring about programmed cell death. scienceopen.com Studies in human transitional cell carcinoma (TCC) have shown that this compound significantly increases the activity of effector caspases, such as caspase-3 and caspase-7. oncotarget.com For instance, in RT4 bladder cancer cells, treatment with 1 µM of this compound resulted in a 7.8-fold increase in caspase-3/7 activity, while in SW780 cells, the increase was 5.8-fold. oncotarget.com
The compound's ability to induce apoptosis is also linked to its interaction with protein kinase C (PKC), particularly the delta isoform (PKC-δ). aacrjournals.orgoncotarget.com this compound promotes the translocation of PKC-δ to the mitochondria, which in turn leads to the release of cytochrome c and subsequent activation of the caspase cascade. aacrjournals.org Furthermore, research indicates that the induction of apoptosis by this compound correlates with its ability to compete for binding to the C1-regulatory domain of PKC. aacrjournals.org This mechanism is distinct from doxorubicin, which does not significantly inhibit PKC activity. aacrjournals.org The compound has also been shown to override the anti-apoptotic functions of proteins like Bcl-2. aacrjournals.org
A key event in the execution phase of apoptosis is the cleavage of Poly (ADP-ribose) Polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by activated caspases, particularly caspase-3, is a well-established marker of apoptosis. Research confirms that treatment with this compound leads to a significant increase in PARP cleavage. oncotarget.comscispace.com
In studies using SCC25 oral squamous cell carcinoma cells, treatment with 1 µM of this compound for 24 hours resulted in a notable increase in the cleaved form of PARP. scispace.com Densitometry analysis from multiple experiments quantified this increase, showing a statistically significant 4.7-fold rise in PARP cleavage compared to untreated control cells. scispace.com This finding further solidifies the role of caspase-mediated apoptosis in the cytotoxic effects of this compound. oncotarget.comscispace.com
Table 1: Effect of this compound on PARP Cleavage in SCC25 Cells
| Treatment (1 µM for 24h) | Fold Increase in PARP Cleavage (vs. Control) | Statistical Significance (p-value) | Source |
|---|
Cellular Uptake and Intracellular Distribution Dynamics
The structural design of this compound, which includes a 14-O-valerate substitution and a 3'-N-benzyl group, significantly increases its lipophilicity compared to doxorubicin. oncotarget.comnih.gov This enhanced lipophilic character facilitates rapid penetration across the cell membrane. nih.gov Unlike doxorubicin, which relies on a slower uptake mechanism, the hydrophobicity of this compound allows it to accumulate quickly within cells, localizing primarily in the cytoplasm rather than the nucleus. nih.govnih.gov This cytoplasmic accumulation is crucial for its unique mechanism of action, which involves targeting non-nuclear components like protein kinase C. aacrjournals.orgoncotarget.com The enhanced membrane penetration helps the compound to circumvent P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of multidrug resistance. nih.gov
Studies on the cellular pharmacokinetics of this compound have provided quantitative insights into its accumulation and retention. In L1210 mouse leukemia cells, drug accumulation was found to be dependent on the extracellular concentration but not on the duration of exposure between 1 and 3 hours. psu.edunih.gov After a 3-hour exposure, cells were washed and resuspended in a drug-free medium to measure retention. These studies revealed that approximately 60% of the initial drug uptake was retained within the cells for at least 6 hours. psu.edunih.gov
Interestingly, at equimolar concentrations, the level of drug accumulation was similar in both doxorubicin-sensitive and doxorubicin-resistant cell lines. psu.edunih.gov This indicates that the uptake of this compound is not significantly affected by the mechanisms that typically reduce the accumulation of doxorubicin in resistant cells. psu.edu
Table 2: Cellular Accumulation of this compound in L1210 Leukemia Cells
| Extracellular Concentration (µg/ml) | Total Cellular Anthracycline Content after 1h (nmol/10⁶ cells) | Total Cellular Anthracycline Content after 3h (nmol/10⁶ cells) | Source |
|---|---|---|---|
| 0.2 | 0.017 | 0.017 | psu.edu |
| 0.4 | 0.035 | 0.035 | psu.edu |
Investigations into Drug Resistance Modulation
Circumvention of Multidrug Resistance (MDR) Phenotypes
This compound, also identified as N-benzyladriamycin-14-valerate (AD-198), is a lipophilic analogue of doxorubicin engineered to overcome the challenge of multidrug resistance (MDR) in cancer cells. dovepress.comresearchgate.net Its chemical structure, which includes a 14-O-valerate substitution and a N-benzyl group, confers increased lipophilicity. dovepress.comnih.gov This property allows for rapid penetration of cellular membranes, a characteristic that distinguishes it from its parent compound, doxorubicin. dovepress.com The ability of this compound to bypass multiple mechanisms of drug resistance has been a key focus of preclinical research, demonstrating its potential superiority over doxorubicin in resistant tumor models. researchgate.netnih.govgoogle.com
A primary mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. dovepress.comresearchgate.net this compound has been shown to circumvent MDR conferred by the overexpression of such transport proteins. dovepress.com
Studies on resistant cell lines have revealed that while P-glycoprotein may be overexpressed, this does not lead to a corresponding decrease in the intracellular accumulation of this compound. nih.gov Research in N-benzyladriamycin-14-valerate (AD 198)-resistant murine J774.2 macrophage-like cells, which overexpress P-glycoprotein, showed no decrease in AD 198 accumulation. nih.gov This suggests that the compound's ability to circumvent P-gp-mediated transport is associated with its significant lipophilicity, conferred by substitutions at both the 14-O and 3'-N positions. nih.gov This circumvention appears to be due, at least in part, to the inability of P-gp to effectively transport AD 198 out of the cell. google.com This characteristic allows the compound to maintain its cytotoxic activity even in cells that have developed resistance to other anthracyclines via P-gp efflux. dovepress.comsemanticscholar.org
Efficacy in Doxorubicin-Resistant Preclinical Models (e.g., L1210 leukemia, B16-BL6 melanoma, MCF7-ADR)
The effectiveness of this compound has been evaluated in various doxorubicin-resistant preclinical models, demonstrating its ability to overcome established resistance.
In the L1210 mouse leukemia model, this compound showed significant cytotoxicity. Following a 3-hour drug exposure in vitro, the IC50 (the concentration required to inhibit the growth of 50% of cells) for this compound was approximately 0.35 µg/ml for both the sensitive and the 10-fold doxorubicin-resistant L1210 cells. nih.gov For the 40-fold doxorubicin-resistant cells, the IC50 increased to 1.0 µg/ml, indicating only a partial cross-resistance. nih.gov Cellular pharmacokinetics in this model revealed that the accumulation of this compound was similar across sensitive and resistant sublines when treated with equimolar concentrations. nih.govpsu.edu
A similar pattern was observed in the B16-BL6 mouse melanoma model. nih.govpsu.edu The IC50 for this compound was nearly identical for the sensitive and 10-fold doxorubicin-resistant cells, and only about two-fold higher for the 40-fold resistant cells. psu.edu Cytogenetic studies on doxorubicin-resistant B16-BL6 cells confirmed a cross-resistant phenotype with N-trifluoroacetyladriamycin-14-valerate (valrubicin), another C-14 valerate ester of doxorubicin. nih.gov
In the human breast cancer cell line MCF-7/ADR, which is highly resistant to doxorubicin (Adriamycin), the utility of doxorubicin derivatives is also under investigation. nih.gov While doxorubicin treatment shows a significant drop in cell viability in the sensitive MCF-7 line, its effect on MCF-7/ADR cells is minimal. nih.gov The IC50 of doxorubicin in MCF-7/ADR cells has been reported to be as high as 48.5 µM. nih.gov Studies on novel doxorubicin derivatives have shown they can be more potent than the parent drug against this resistant sub-line. researchgate.net
| Cell Line | Resistance Level to Doxorubicin | AD-198 IC50 (µg/ml) | Reference |
|---|---|---|---|
| L1210 Leukemia | Sensitive | ~0.35 | nih.gov |
| L1210 Leukemia | 10-fold Resistant | ~0.35 | nih.gov |
| L1210 Leukemia | 40-fold Resistant | ~1.0 | nih.gov |
| B16-BL6 Melanoma | Sensitive | ~0.3 | psu.edu |
| B16-BL6 Melanoma | 10-fold Resistant | ~0.3 | psu.edu |
| B16-BL6 Melanoma | 40-fold Resistant | ~1.0 | psu.edu |
Strategies for Enhancing Chemosensitivity (e.g., combination with PI3K/AKT signaling pathway inhibitors)
Research has shown that while anthracyclines like doxorubicin and this compound can activate pro-apoptotic pathways such as p38 MAPK, they can simultaneously induce the pro-survival phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.govscienceopen.comtennessee.edu This activation of AKT may represent a drug-resistance mechanism. scienceopen.comnih.gov Consequently, a promising strategy to enhance the chemosensitivity of cancer cells to this compound involves the concurrent inhibition of the PI3K/AKT pathway.
Studies combining this compound with a PI3K inhibitor, such as LY294002, have demonstrated a synergistic effect in inhibiting cancer cell viability. In human transitional cell carcinoma (TCC) cell lines (T24 and UMUC3) and oral squamous cell carcinoma (OSCC) cells, the combination therapy was more effective at inhibiting cell proliferation than either agent used alone. nih.govscienceopen.comtennessee.edu Inhibition of the PI3K/AKT pathway was found to reduce the doxorubicin- and AD198-induced activation of ERK1/2 and further increase the phosphorylation of the pro-apoptotic p38 MAPK. nih.gov These findings suggest that anthracycline therapies could be made more effective by combining them with inhibitors of the PI3K/AKT pathway, providing a rational basis for combination treatments to overcome resistance. nih.govtennessee.edu
In Vitro Efficacy Studies in Cancer Cell Lines
Inhibition of Cell Viability and Proliferation in Canine Cancer Cell Lines (e.g., transitional cell carcinoma, osteosarcoma)
This compound (AD-198) has demonstrated potent antitumor activity in in vitro studies using canine cancer cell lines, suggesting its potential as a therapeutic option in veterinary oncology. researchgate.netnih.gov
In studies involving three primary canine transitional cell carcinoma (K9TCC) cell lines and three canine osteosarcoma (K9OSA) primary cell lines, this compound significantly inhibited cell proliferation in a dose-dependent manner. researchgate.netnih.gov Notably, it was found to be significantly more effective in inhibiting the viability of these cell lines compared to doxorubicin at the same concentrations. researchgate.netnih.gov
The chemosensitivity of the cell lines was assessed by determining their IC50 values. This compound consistently exhibited lower IC50 values than doxorubicin across all tested canine cell lines, indicating a higher potency. researchgate.netnih.gov For instance, the IC50 values for this compound were approximately half of those for doxorubicin in the tested K9TCC and K9OSA cells. researchgate.net In addition to inhibiting proliferation, this compound was also shown to induce apoptosis in these canine cancer cells, an effect mediated through the cleavage of PKC-δ and subsequent activation of the p38 signaling pathway. researchgate.netnih.gov
| Cell Line | AD-198 IC50 (µM) | DOX IC50 (µM) | Reference |
|---|---|---|---|
| K9TCC#1-Lillie (Transitional Cell Carcinoma) | 0.48 ± 0.05 | 1.02 ± 0.08 | nih.gov |
| K9TCC#2-Dakota (Transitional Cell Carcinoma) | 0.55 ± 0.04 | 1.15 ± 0.06 | nih.gov |
| K9TCC#4-Molly (Transitional Cell Carcinoma) | 0.45 ± 0.03 | 0.98 ± 0.05 | nih.gov |
| K9OSA#1-Zoe (Osteosarcoma) | 0.42 ± 0.06 | 0.95 ± 0.09 | nih.gov |
| K9OSA#2-Nashville (Osteosarcoma) | 0.39 ± 0.02 | 0.89 ± 0.04 | nih.gov |
| K9OSA#3-JJ (Osteosarcoma) | 0.41 ± 0.04 | 0.92 ± 0.07 | nih.gov |
Efficacy in Human Cancer Cell Lines (e.g., bladder transitional cell carcinoma, breast cancer)
N-benzyladriamycin-14-valerate (AD198), a derivative of doxorubicin, has demonstrated notable efficacy in inhibiting the proliferation of human bladder transitional cell carcinoma (TCC) cells. aacrjournals.org Studies comparing AD198 with doxorubicin (Dox) in human TCC cell lines, such as T24 and UMUC-3, have shown that AD198 is more effective at inhibiting cell proliferation in a dose-dependent manner. aacrjournals.org For instance, in bladder cancer cells with wild-type p53 (RT4 and SW780), a low dose of 0.5 μM of AD198 reduced cell viability by over 50%. oncotarget.com In contrast, doxorubicin at the same concentration only achieved a 53% decrease in viability in SW780 cells and was even less effective in RT4 cells. oncotarget.com The increased efficacy of AD198 is linked to its ability to induce significantly more reactive oxygen species (ROS) production compared to doxorubicin, leading to apoptosis. aacrjournals.org
In the context of breast cancer, particularly triple-negative murine breast cancer cells, doxorubicin-14-O-hemiglutarate, a related derivative, was found to be less toxic than doxorubicin alone or a combination of doxorubicin and quercetin. mdpi.com However, its cytotoxic effect was twofold higher than the mixture, a phenomenon attributed to its poor water solubility and slow drug release. mdpi.com Another study synthesized doxorubicin derivatives by combining them with ferulic and caffeic acid, which displayed cytotoxicity comparable to the parent drug in MDA-MB-231 and MCF7 breast cancer cell lines. mdpi.com
The lipophilic nature of N-trifluoroacetyladriamycin-14-valerate (AD-32), another valerate derivative, and its enhanced activity over prolonged periods, especially against tumor cells in the plateau phase, suggest its potential utility. nih.gov
Table 1: Comparative Efficacy of Doxorubicin and its Derivatives in Cancer Cell Lines
| Cell Line | Compound | Concentration | Effect on Cell Viability | Reference |
| T24 (Bladder TCC) | AD198 | Dose-dependent | More effective than Dox | aacrjournals.org |
| UMUC-3 (Bladder TCC) | AD198 | Dose-dependent | More effective than Dox | aacrjournals.org |
| RT4 (Bladder TCC, wt-p53) | AD198 | 0.5 μM | >50% decrease | oncotarget.com |
| SW780 (Bladder TCC, wt-p53) | Doxorubicin | 0.5 μM | 53% decrease | oncotarget.com |
| SW780 (Bladder TCC, wt-p53) | AD198 | 0.5 μM | >50% decrease | oncotarget.com |
| MDA-MB-231 (Breast) | Doxorubicin-ferulic acid derivative | Not specified | Comparable to Dox | mdpi.com |
| MCF7 (Breast) | Doxorubicin-caffeic acid derivative | Not specified | Superior to Dox | mdpi.com |
Comparative Cytotoxicity with Parent Doxorubicin
The cytotoxic profile of this compound and its analogs often shows advantages over the parent compound, doxorubicin. N-benzyladriamycin-14-valerate (AD198) has been shown to be more effective than doxorubicin in inhibiting cell proliferation in tested transitional cell carcinoma (TCC) cells in a dose-dependent manner. aacrjournals.org This enhanced cytotoxicity is associated with a significantly higher production of reactive oxygen species (ROS) leading to apoptosis. aacrjournals.org
In studies with progressively doxorubicin-resistant L1210 mouse leukemia and B16-BL6 mouse melanoma lines, AD198 demonstrated an ability to circumvent resistance. nih.govpsu.edu For instance, in the L1210 leukemia model, the IC50 for AD198 was approximately 0.35 µg/ml for both the sensitive and 10-fold doxorubicin-resistant cells, and only increased to 1.0 µg/ml for the 40-fold resistant cells. nih.gov A similar pattern was observed in the B16-BL6 melanoma cells. nih.govpsu.edu
N-trifluoroacetyladriamycin-14-valerate (AD-32) and doxorubicin exhibited a similar spectrum of activity against a panel of seven human bladder tumor cell lines. nih.gov However, AD-32's activity was unaffected by temperature, unlike doxorubicin, and it was more effective against cells in the plateau growth phase, while doxorubicin was more effective in the log growth phase. nih.gov
Table 2: IC50 Values of this compound Analogs Compared to Doxorubicin
| Cell Line | Compound | Resistance Level | IC50 (µg/ml) | Reference |
| L1210 Leukemia | AD198 | Sensitive | ~0.35 | nih.gov |
| L1210 Leukemia | AD198 | 10-fold DOX-resistant | ~0.35 | nih.gov |
| L1210 Leukemia | AD198 | 40-fold DOX-resistant | 1.0 | nih.gov |
| B16-BL6 Melanoma | AD198 | Sensitive | ~0.3 | psu.edu |
| B16-BL6 Melanoma | AD198 | 10-fold DOX-resistant | ~0.3 | psu.edu |
| B16-BL6 Melanoma | AD198 | 40-fold DOX-resistant | 1.0 | psu.edu |
Preclinical In Vivo Antitumor Efficacy (Non-Human Mammalian Models)
Evaluation in Murine Tumor Models (e.g., L1210 leukemia, B16-BL6 melanoma, Ewing Sarcoma xenografts)
N-benzyladriamycin-14-valerate (AD198) has demonstrated significant in vivo antitumor activity in various murine models. In mice with L1210 leukemia, AD198 was highly effective, producing a 189% increase in lifespan (% ILS). psu.edu Similarly, in a B16-BL6 melanoma model, AD198 showed efficacy comparable to doxorubicin in sensitive cell lines, with a 61% ILS. psu.edu Notably, AD198 also showed activity against 10-fold doxorubicin-resistant B16-BL6 melanoma, achieving a 76% ILS, although it was ineffective against more highly resistant leukemia and melanoma lines. nih.govpsu.edu
Another analog, N-trifluoroacetyladriamycin-14-valerate (AD 32), also exhibited potent antitumor effects. Against P388 leukemia in mice, AD 32 resulted in a +429% increase in median lifespan, with some long-term survivors, compared to a +132% increase for doxorubicin. researchgate.net
In a patient-derived orthotopic xenograft (PDOX) model of a doxorubicin-resistant Ewing's sarcoma, the multikinase inhibitor regorafenib, not a doxorubicin derivative, was shown to regress tumor size, whereas doxorubicin was ineffective. nih.gov A separate study developed a novel HDL-mimicking drug delivery system for AD198 to treat Ewing Sarcoma. researchgate.net This formulation showed cytotoxic effectiveness in Ewing Sarcoma A673 cells and demonstrated payload retention in xenograft NOG mice with Ewing Sarcoma tumors for up to 72 hours. researchgate.net
Pharmacological Rationale and Metabolic Fate in Animal Models (e.g., rat)
The pharmacological properties and metabolic pathways of this compound derivatives have been investigated in rat models to understand their therapeutic action.
Following intravenous administration of [14C]-N-benzyladriamycin-14-valerate (AD 198) in rats, the parent drug exhibits a triphasic plasma decay pattern, characterized by very rapid alpha and beta phases followed by a prolonged terminal elimination phase. nih.gov The primary metabolites identified in the plasma are N-benzyladriamycin (AD 288) and N-benzyladriamycinol (AD 298). nih.gov Very low levels of the parent compound, doxorubicin, and its metabolite, doxorubicinol, are also detected. nih.gov This metabolic conversion is a key aspect of the drug's activity, with the hydrolysis of the 14-O-valerate side chain of AD 198 yielding N-benzyladriamycin (AD 288), which then exerts its cytotoxic effects. oncotarget.com
The excretion of N-benzyladriamycin-14-valerate (AD 198) and its metabolites occurs through both biliary and urinary pathways in rats. nih.gov Interestingly, the parent drug is not found in either bile or urine. nih.gov The principal fluorescent species found in bile is doxorubicin, along with smaller amounts of N-benzyladriamycin (AD 288), N-benzyladriamycinol (AD 298), and doxorubicinol. nih.gov In contrast, the main product excreted in the urine is N-benzyladriamycin (AD 288), with lower levels of N-benzyladriamycinol (AD 298) and doxorubicin. nih.gov
Over a 48-hour period in conscious rats, approximately 13.4% of the drug's fluorescence is recovered in the bile. nih.gov Urinary excretion over 72 hours accounts for 16.6% of the drug's fluorescence and a significantly higher 77.1% of the radiolabel. nih.gov This discrepancy is due to the metabolism of the drug into non-fluorescent products such as hippuric acid and N-benzyl daunosamine. nih.gov
For the related compound [14-14C]N-Trifluoroacetyldoxorubicin-14-valerate ([14C]AD 32), urinary excretion in rats is much lower, with only 2.3% of the dose excreted within 24 hours. nih.gov The major urinary metabolites identified were N-trifluoroacetyldoxorubicin (AD 41), 13-dihydro-N-trifluoroacetyldoxorubicin (AD 92), and doxorubicin. nih.gov
Mechanisms Contributing to Differential Systemic Impact in Preclinical Models (e.g., PKC-epsilon activation in cardiomyocytes)
Preclinical investigations into this compound, also known as N-benzyladriamycin-14-valerate (AD 198), have identified distinct molecular mechanisms that may explain its differential systemic impact compared to its parent compound, Doxorubicin, particularly concerning cardiotoxicity. dovepress.comnih.govresearchgate.net A significant area of research has been the compound's interaction with protein kinase C (PKC) isoforms in cardiomyocytes. dovepress.comnih.gov
Doxorubicin's utility is often limited by dose-dependent cardiotoxicity, a process linked to the generation of reactive oxygen species (ROS) and the disruption of critical cellular pathways in heart muscle cells. nih.govnih.govresearchgate.net Studies in preclinical models have shown that doxorubicin treatment leads to a significant decrease in the expression of cardiac Protein Kinase C-epsilon (PKC-ε). nih.govresearchgate.net PKC-ε is recognized as a key component in signaling pathways that protect cardiomyocytes from injury, such as ischemic preconditioning. nih.govnih.gov
In contrast, this compound is a lipophilic anthracycline that functions as a PKC-activating agent. nih.govresearchgate.net Its principal cellular action involves binding to the C1b regulatory domain of PKC, leading to its activation. nih.govresearchgate.net This mechanism is hypothesized to be central to its cardioprotective effects. Preclinical research demonstrates that this compound activates PKC-ε in cardiomyocytes. dovepress.comnih.gov This activation appears to counteract the cardiotoxic effects typically associated with anthracyclines. Notably, the cardioprotective effects of this compound are significantly inhibited in hearts from PKC-ε knockout mice, underscoring the critical role of this specific isoform. nih.gov
Even though both Doxorubicin and this compound are capable of generating ROS in primary mouse cardiomyocytes, the net effect of this compound on the heart is protective. nih.govresearchgate.net This suggests that its ability to activate PKC-ε initiates downstream signaling that confers protection, mitigating the damage that would otherwise be caused by ROS production. nih.gov Histological evidence from chronic administration studies in mice supports this mechanistic distinction, showing dose-dependent ventricular damage with Doxorubicin, an effect largely absent in mice treated with this compound. nih.govresearchgate.net
Detailed research findings from preclinical studies are summarized in the table below, illustrating the contrasting effects of the two compounds on key cardiac markers.
Table 1: Comparative Effects of Doxorubicin and this compound in Preclinical Cardiomyocyte Models
| Parameter | Effect of Doxorubicin | Effect of this compound (AD 198) | Reference |
|---|---|---|---|
| PKC-ε Expression/Activation | Decreased | Increased activation | nih.govnih.govresearchgate.net |
| Reactive Oxygen Species (ROS) Generation | Increased | Increased (similar to Doxorubicin) | nih.govresearchgate.net |
| Ventricular Damage (in vivo) | Dose-dependent damage observed | Damage largely absent | nih.govresearchgate.net |
| Cardioprotection in Ischemia Models | Not observed | Protective effects demonstrated | nih.gov |
These preclinical findings highlight a clear mechanistic divergence. While Doxorubicin impairs cardioprotective pathways by reducing PKC-ε, this compound actively engages and enhances this pathway, providing a rationale for its observed lower cardiotoxicity in animal models. nih.govresearchgate.netnih.gov
Q & A
Q. What distinguishes the molecular mechanism of Doxorubicin 14-valerate from doxorubicin, and how can this be experimentally validated?
this compound’s mechanism diverges from doxorubicin by weak DNA intercalation and minimal topoisomerase II inhibition. Instead, it targets protein kinase C (PKC) isoforms and β2-chimaerin via its 14-valerate side chain . To validate this, researchers can:
- Use fluorescence spectroscopy to study anthracycline binding to lipid vesicles, as the 14-valerate side chain enhances membrane interaction .
- Perform competitive binding assays with PKC C1b domains using radiolabeled phorbol esters (e.g., [³H]PDBu) to demonstrate displacement by this compound .
- Compare cytotoxicity profiles in cell lines with anthracycline resistance (e.g., P-glycoprotein overexpression) to confirm circumvention of classical resistance mechanisms .
Q. What experimental models are optimal for assessing the pharmacokinetics of this compound?
Key methodologies include:
- High-performance liquid chromatography (HPLC): Quantify parent drug and metabolites in plasma/tissue, as validated for anthracyclines . Example: Reverse-phase HPLC with UV detection at 480 nm for doxorubicin derivatives .
- Unilamellar phosphatidyl vesicles: Study drug-membrane interactions using synchronous fluorescence spectroscopy to track localization dynamics .
- In vitro cytotoxicity assays: Use human carcinoma cell lines (e.g., A549 lung cancer) with standardized incubation times (4–24 hrs) and dose-response curves to evaluate IC50 values .
Q. How should researchers design studies to compare the efficacy of this compound with conventional anthracyclines in solid tumors?
Follow the RECIST 1.1 guidelines for tumor response evaluation:
- Define target lesions (measurable) and non-target lesions (qualitative assessment) at baseline.
- Use unidimensional measurements (longest diameter) for consistency .
- Stratify cohorts by tumor type and resistance markers (e.g., P-glycoprotein status) to isolate the impact of the 14-valerate modification .
Advanced Research Questions
Q. What molecular modeling approaches elucidate the interaction between this compound and PKC C1b domains?
- Docking simulations: Use software like AutoDock to model ligand-receptor interactions. Focus on the δC1b domain groove (residues 6–13 and 21–27) where the 14-valerate side chain forms hydrogen bonds and stabilizes membrane-bound complexes .
- Comparative analysis: Overlay this compound with phorbol esters (e.g., phorbol-13-acetate) to identify shared binding motifs .
- Validation: Mutate key residues (e.g., Gly253, Thr242) in PKC isoforms to assess binding affinity changes via surface plasmon resonance (SPR) .
Q. How can researchers address contradictory data on this compound’s cardiotoxicity profile?
Conflicting reports may arise from varying experimental conditions. Mitigate this by:
- Standardizing animal models (e.g., Sprague-Dawley rats) and dosing regimens (cumulative vs. acute exposure).
- Using biomarkers like troponin I and echocardiography to quantify cardiac damage .
- Incorporating metabolomic profiling to differentiate oxidative stress pathways from doxorubicin-induced cardiotoxicity .
Q. What strategies improve the tumor-specific delivery of this compound while minimizing systemic toxicity?
Advanced methodologies include:
- Liposomal encapsulation: Optimize PEGylated liposomes for enhanced permeability and retention (EPR) effects. Validate stability via dynamic light scattering (DLS) and drug release kinetics .
- Ligand conjugation: Attach tumor-targeting moieties (e.g., folate, RGD peptides) to the 14-valerate side chain. Confirm specificity using flow cytometry in receptor-positive vs. negative cell lines .
- Prodrug activation: Engineer enzyme-responsive linkers (e.g., matrix metalloproteinase-cleavable peptides) for tumor microenvironment-triggered release .
Methodological Guidelines
How to structure a PICOT research question for clinical trials involving this compound?
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Example:
- P: Patients with metastatic breast cancer resistant to doxorubicin.
- I: this compound (20 mg/m², IV, every 3 weeks).
- C: Liposomal doxorubicin (50 mg/m², same schedule).
- O: Progression-free survival (PFS) and reduction in left ventricular ejection fraction (LVEF).
- T: 12-month follow-up .
Q. What statistical considerations are critical when analyzing dose-response data for this compound?
- Use non-linear regression models (e.g., log-dose vs. response) to calculate IC50/EC50 values.
- Apply Kaplan-Meier survival analysis for time-to-event outcomes (e.g., tumor progression), with log-rank tests for cohort comparisons .
- Report confidence intervals and p-values per CONSORT guidelines, avoiding vague terms like "significant" without statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
